3-(Thiophen-2-YL)picolinic acid

Catalog No.
S6614032
CAS No.
1225527-88-7
M.F
C10H7NO2S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Thiophen-2-YL)picolinic acid

CAS Number

1225527-88-7

Product Name

3-(Thiophen-2-YL)picolinic acid

IUPAC Name

3-thiophen-2-ylpyridine-2-carboxylic acid

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13)

InChI Key

VYFWSUOFPRQFMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2

3-(Thiophen-2-yl)picolinic acid, also known as 3-thiophen-2-ylpyridine-2-carboxylic acid, is an organic compound characterized by the presence of both thiophene and pyridine functional groups. With a molecular formula of C10H7NO2SC_{10}H_7NO_2S and a molecular weight of approximately 205.23 g/mol, this compound is notable for its acidic nature and ability to form complexes with various metals. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and organic synthesis, due to its diverse chemical properties and potential applications in drug development and materials science .

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to act as an acid in various reactions.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The pyridine nitrogen can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Oxidation and Reduction: The thiophene moiety can be oxidized or reduced, leading to the formation of sulfoxides or sulfones, depending on the reagents used .

Research has shown that 3-(Thiophen-2-yl)picolinic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a ligand in metal complexes that may have therapeutic applications. The compound's ability to interact with biological targets makes it a candidate for further investigation in drug development, particularly for neurological disorders and cancer therapies .

Several synthetic routes have been developed for the preparation of 3-(Thiophen-2-yl)picolinic acid:

  • One-Pot Reaction: A straightforward method involves the reaction of pyridine, thiophene, and picolinic acid in acetic acid at elevated temperatures (80–90°C).
  • Two-Step Reaction:
    • First, pyridine is reacted with thiophene in the presence of hydrochloric acid to form a precursor.
    • This precursor is then treated with picolinic acid to yield 3-(Thiophen-2-yl)picolinic acid .

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound.

3-(Thiophen-2-yl)picolinic acid finds applications across various fields:

  • Medicinal Chemistry: As a scaffold for drug design targeting neurological and inflammatory conditions.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: Its unique electronic properties make it suitable for developing novel materials .

Studies on the interactions of 3-(Thiophen-2-yl)picolinic acid with metal ions have highlighted its potential as a chelating agent. Its ability to form stable complexes with transition metals suggests applications in catalysis and materials development. Additionally, research into its biological interactions indicates that it may modulate specific enzymatic pathways or receptor activities, warranting further exploration in pharmacology .

Several compounds share structural similarities with 3-(Thiophen-2-yl)picolinic acid, including:

  • 3-(Furan-2-yl)picolinic acid: Contains a furan ring instead of a thiophene ring.
  • 3-(Phenyl)picolinic acid: Features a phenyl group instead of a thiophene ring.
  • 5-(Thiophen-2-yl)nicotinic acid: Similar structure but differs in the position of the thiophene attachment.

Uniqueness

The presence of the thiophene ring in 3-(Thiophen-2-yl)picolinic acid imparts distinct electronic properties compared to its analogs. This unique feature enhances its reactivity and potential applications in electronic materials and pharmaceuticals, making it particularly interesting for researchers .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

205.01974964 g/mol

Monoisotopic Mass

205.01974964 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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